molecular formula C11H10F2N2 B8458283 1-(5,7-Difluoroquinolin-6-yl)ethanamine

1-(5,7-Difluoroquinolin-6-yl)ethanamine

Cat. No.: B8458283
M. Wt: 208.21 g/mol
InChI Key: ZLWVMEZQZAEREO-UHFFFAOYSA-N
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Description

1-(5,7-Difluoroquinolin-6-yl)ethanamine is a fluorinated quinoline derivative characterized by an ethanamine side chain at the 6-position of the quinoline ring and fluorine substituents at the 5- and 7-positions. The compound’s structure combines the aromatic quinoline scaffold—a common motif in bioactive molecules—with fluorine atoms that enhance electronic properties and metabolic stability.

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

1-(5,7-difluoroquinolin-6-yl)ethanamine

InChI

InChI=1S/C11H10F2N2/c1-6(14)10-8(12)5-9-7(11(10)13)3-2-4-15-9/h2-6H,14H2,1H3

InChI Key

ZLWVMEZQZAEREO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(5,7-Difluoroquinolin-6-yl)ethanamine. Key differences in substituents, ring saturation, and biological activity are highlighted.

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS 1342712-03-1)

  • Structure: Features a tetrahydroquinoline core (saturated ring) with a methanamine group at the 6-position and an ethyl substituent on the nitrogen .
  • Substituents: Lacks fluorine atoms, which may reduce electronegativity and metabolic resistance. Amine Group: Methanamine (CH2NH2) vs. ethanamine (CH2CH2NH2), impacting molecular flexibility and hydrogen-bonding capacity.
  • Applications: Not explicitly stated, but tetrahydroquinoline derivatives are often explored for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration.

Rivastigmine and Tacrine (Acetylcholinesterase Inhibitors)

  • Structure: Rivastigmine contains a carbamate group linked to a dimethylaminoethyl-substituted phenyl moiety; Tacrine features a tetrahydroacridine core with an amino group .
  • Key Differences: Core Scaffold: Tacrine’s acridine vs. quinoline in the target compound; Rivastigmine’s phenyl-carbamate structure diverges significantly. Fluorination: Neither compound includes fluorine substituents, which are critical in the target compound for modulating electronic and steric effects. Bioactivity: Both are acetylcholinesterase inhibitors used in Alzheimer’s disease, whereas this compound’s biological targets remain uncharacterized in the evidence.

4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives

  • Structure : Diamine-substituted fluorobenzene derivatives synthesized via SnCl2-mediated reduction of nitro precursors .
  • Key Differences: Aromatic System: Benzene vs. quinoline, limiting π-π stacking interactions and heterocyclic reactivity. Fluorine Position: Single fluorine at the 5-position vs. dual fluorines at 5- and 7-positions in the target compound. Stability: The diamine group in these derivatives is noted to be unstable, necessitating immediate use in further reactions, whereas the ethanamine group in the target compound may offer greater stability.

Comparative Data Table

Property This compound (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine Rivastigmine 5-Fluorobenzene-1,2-diamine Derivatives
Core Structure Quinoline (aromatic) Tetrahydroquinoline (saturated) Phenyl-carbamate Benzene
Fluorine Substituents 5-, 7-positions None None 5-position
Amine Group Ethanamine (CH2CH2NH2) Methanamine (CH2NH2) Dimethylaminoethyl (NMe2) 1,2-Diamine (NH2)
Synthetic Method Likely reductive amination Undisclosed (commercial product) Multi-step synthesis SnCl2 reduction of nitro precursors
Therapeutic Potential Underexplored CNS applications (inferred) Alzheimer’s disease Intermediate for heterocyclic synthesis

Research Implications and Gaps

  • Electronic Effects: The dual fluorination in this compound likely enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, but experimental data on lipophilicity (logP) or pKa are lacking.
  • Biological Activity : While acetylcholinesterase inhibitors like Tacrine highlight the relevance of amine-containing heterocycles, the target compound’s specific interactions require empirical validation.
  • Synthetic Optimization : Methods from (e.g., SnCl2 reductions) could be adapted for intermediates in the target compound’s synthesis, but fluorine incorporation may necessitate specialized conditions.

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